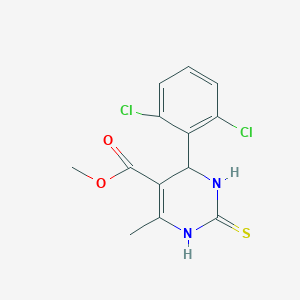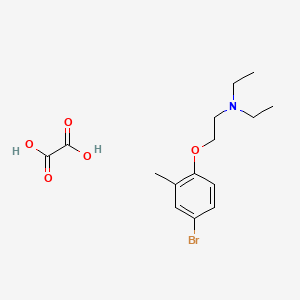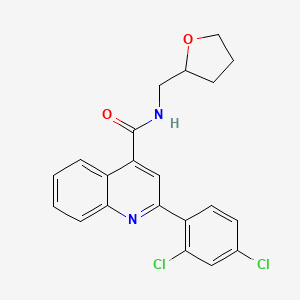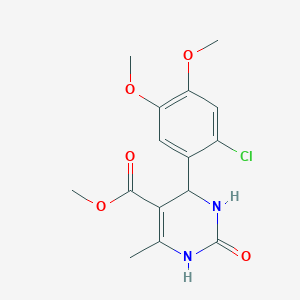![molecular formula C17H24BrNO7 B4001907 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4001907.png)
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Overview
Description
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid is a complex organic compound with a molecular formula of C15H22BrNO3. This compound is notable for its unique structure, which includes a brominated phenoxy group and a morpholine ring. It is used in various scientific research applications, particularly in organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 4-bromo-2-methylphenol with ethylene oxide to form 4-bromo-2-methylphenoxyethanol. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]morpholine is used in several scientific research fields:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Used in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: A simpler compound with similar brominated phenoxy structure.
4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine: Lacks the additional ethoxy group present in the target compound.
Uniqueness
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]morpholine is unique due to its combination of a brominated phenoxy group and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3.C2H2O4/c1-13-12-14(16)2-3-15(13)20-11-10-19-9-6-17-4-7-18-8-5-17;3-1(4)2(5)6/h2-3,12H,4-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDCXLHNSUWHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCOCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4001832.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001838.png)
![2-[4-(3-Methyl-4-propan-2-ylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4001845.png)



![1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4001880.png)
![1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine](/img/structure/B4001888.png)

![4-[2-(2-biphenylyloxy)ethyl]morpholine oxalate](/img/structure/B4001902.png)
![Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4001908.png)
![1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001911.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4001920.png)
![4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4001921.png)
